molecular formula C14H19BrO2 B6614819 tert-butyl 4-(4-bromophenyl)butanoate CAS No. 1315468-28-0

tert-butyl 4-(4-bromophenyl)butanoate

Cat. No.: B6614819
CAS No.: 1315468-28-0
M. Wt: 299.20 g/mol
InChI Key: DULYJPASNJYZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-bromophenyl)butanoate is an organic ester formed from the reaction between 4-bromobenzoic acid and tert-butyl acrylate. It belongs to the family of benzoic acid esters and is widely used in various research fields and industrial applications due to its unique properties.

Mechanism of Action

Action Environment

The action, efficacy, and stability of TB4BB can be influenced by various environmental factors. For instance, TB4BB is a colorless solid that is soluble in common organic solvents. Its storage temperature is recommended to be at room temperature, in a cool and dark place . It is also light sensitive , which means its stability and efficacy could be affected by exposure to light.

Preparation Methods

The synthesis of tert-butyl 4-(4-bromophenyl)butanoate can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts. The starting materials include 4-bromobenzene, tert-butyl acetoacetate, sodium hydride, 1-bromo-4-(tert-butyl)butane, palladium (II) acetate, triethylamine, copper (I) iodide, N,N-dimethylformamide, potassium carbonate, acetic acid, hydrochloric acid, sodium bicarbonate, and sodium chloride. The reaction is typically carried out in an inert gas atmosphere, such as nitrogen .

Chemical Reactions Analysis

Tert-butyl 4-(4-bromophenyl)butanoate undergoes various types of chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include palladium (II) acetate, triethylamine, and copper (I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-(4-bromophenyl)butanoate is widely used in scientific research due to its unique properties. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a fluorescent probe in imaging studies. Current research focuses on its anti-inflammatory and anti-cancer properties, with studies showing that this compound inhibits the production of inflammatory cytokines and interleukins in vitro.

Comparison with Similar Compounds

Tert-butyl 4-(4-bromophenyl)butanoate is similar to other benzoic acid esters, such as tert-butyl 4-(p-bromophenyl)butanoate and BOC-p-bromocinnamate. its unique properties, such as its use as a fluorescent probe and its anti-inflammatory and anti-cancer properties, make it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO2/c1-14(2,3)17-13(16)6-4-5-11-7-9-12(15)10-8-11/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULYJPASNJYZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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